4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine
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Overview
Description
4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, an oxadiazole ring, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.
Oxadiazole Ring Formation: The intermediate is then reacted with appropriate reagents to form the 1,2,4-oxadiazole ring. This step often involves the use of nitriles and hydrazides under acidic or basic conditions.
Pyridine Derivative Formation: The oxadiazole intermediate is further reacted with pyridine derivatives to form the pyridin-2-yl group.
Thiomorpholine Ring Formation: Finally, the thiomorpholine ring is introduced through a cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Biochemistry: The compound is used to study biochemical pathways and mechanisms of action.
Industrial Chemistry: Its derivatives are explored for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the oxadiazole and thiomorpholine rings.
1,2,4-oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.
Thiomorpholine derivatives: Compounds with the thiomorpholine ring but different substituents.
Uniqueness
4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6OS/c23-18-3-1-2-4-19(18)28-9-7-27(8-10-28)16-21-25-22(26-30-21)17-5-6-20(24-15-17)29-11-13-31-14-12-29/h1-6,15H,7-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXREIAJLGQHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CN=C(C=C3)N4CCSCC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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